molecular formula C20H18BrN5O2 B11129883 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B11129883
M. Wt: 440.3 g/mol
InChI Key: DDQPWGBQROZWOG-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a complex organic compound that features a unique combination of indole, triazole, and phenoxyacetamide moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the indole and triazole rings suggests potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The synthesis begins with the bromination of indole to form 6-bromoindole. This can be achieved using bromine in an appropriate solvent such as acetic acid.

    Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine to form 2-(6-bromo-1H-indol-1-yl)ethylamine.

    Phenoxyacetamide Formation: Separately, 3-(4H-1,2,4-triazol-4-yl)phenol is reacted with chloroacetyl chloride to form 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide.

    Coupling Reaction: Finally, the 2-(6-bromo-1H-indol-1-yl)ethylamine is coupled with 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, potentially forming oxindole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions, though this is less common.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities due to the presence of the indole and triazole rings. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The combination of indole and triazole moieties may result in unique pharmacological properties, making it a candidate for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or specific interactions with other substances.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through its indole and triazole rings. These interactions could modulate the activity of these targets, leading to therapeutic effects. For example, indole derivatives often bind to serotonin receptors, while triazole rings can inhibit enzymes like cytochrome P450.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide lies in its specific combination of functional groups. The presence of both the bromine-substituted indole and the triazole ring in a single molecule provides a unique platform for exploring new chemical reactions and biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H18BrN5O2

Molecular Weight

440.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C20H18BrN5O2/c21-16-5-4-15-6-8-25(19(15)10-16)9-7-22-20(27)12-28-18-3-1-2-17(11-18)26-13-23-24-14-26/h1-6,8,10-11,13-14H,7,9,12H2,(H,22,27)

InChI Key

DDQPWGBQROZWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)N4C=NN=C4

Origin of Product

United States

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